

2-Cyano-5-methoxybenzene-1-sulfonyl chloride safety data sheet

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Compound of Interest

Compound Name: 2-Cyano-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1465931

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An In-depth Technical Guide to the Safe Handling and Application of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety protocols and handling procedures for **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** (CAS No. 1261573-04-9). As a highly reactive and valuable building block in medicinal chemistry, a deep understanding of its properties is paramount to ensuring laboratory safety and experimental success.

This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures and to provide self-validating experimental protocols. Given the limited publicly available, in-depth toxicological data for this specific molecule, this guide incorporates established best practices for the sulfonyl chloride class of reagents and draws upon data from structurally analogous compounds to formulate a robust safety framework.

Core Chemical Profile and Hazard Identification

2-Cyano-5-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride featuring a reactive sulfonyl chloride moiety, an electron-withdrawing cyano group, and an electron-donating methoxy group.^[1] This combination of functional groups makes it an excellent precursor for the synthesis of a diverse range of sulfonamide and sulfonate derivatives, which are key pharmacophores in many therapeutic agents.^[1] However, the very reactivity that makes it synthetically useful also dictates its hazardous nature.

The primary hazard stems from the electrophilicity of the sulfonyl chloride group, which reacts readily with water and other nucleophiles. This reactivity is the root cause of its corrosive properties. Upon contact with moisture, such as humidity in the air or water on biological tissues, it hydrolyzes to produce hydrochloric acid (HCl), leading to severe chemical burns.

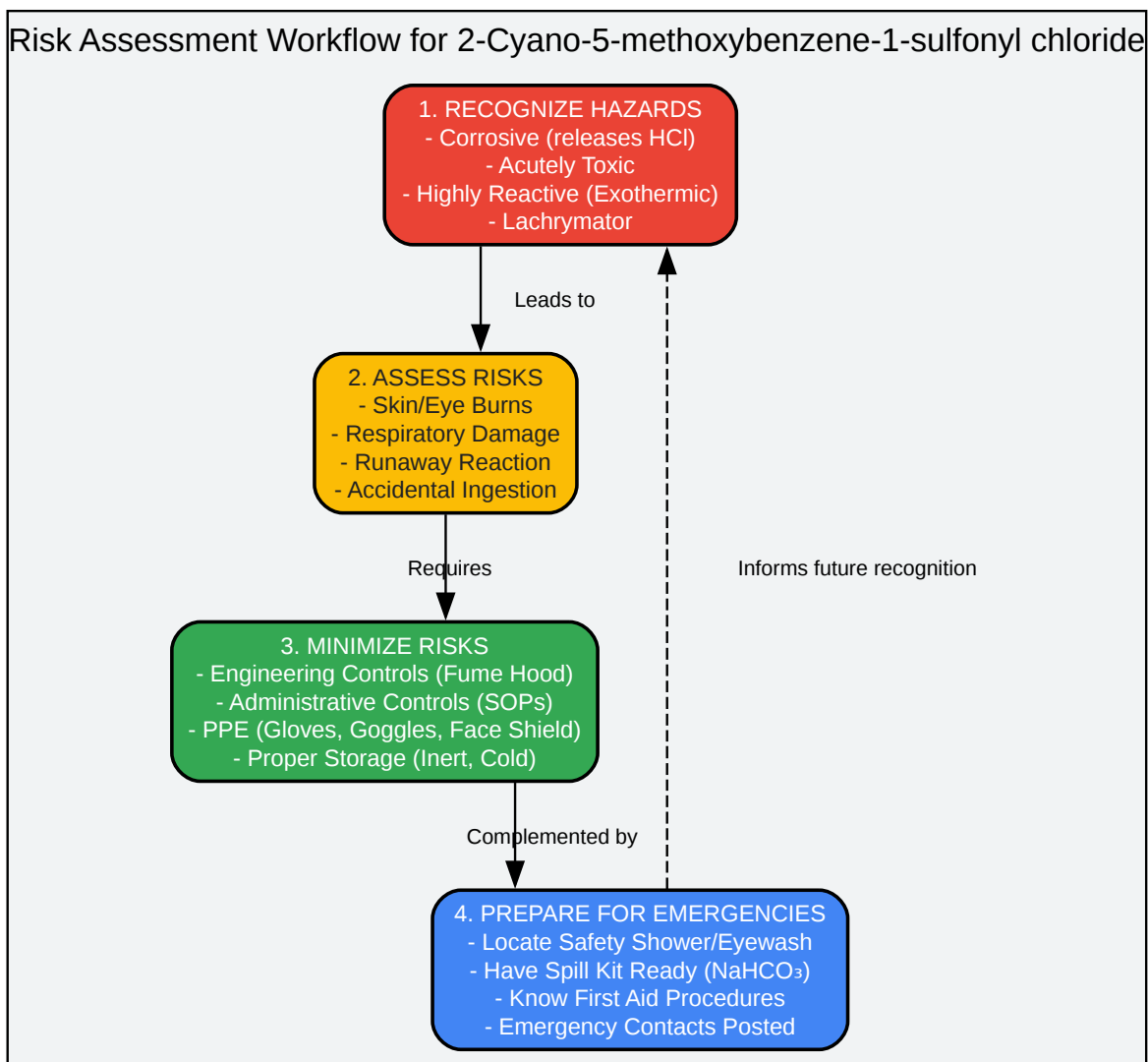
Table 1: Physicochemical and Hazard Summary

Property	Value / Information	Source(s)
CAS Number	1261573-04-9	[1][2]
Molecular Formula	C ₈ H ₆ ClNO ₃ S	[1][3]
Molecular Weight	231.66 g/mol	[1][2]
Appearance	Off-white to light yellow solid (inferred from analogs)	[4]
Primary Use	Chemical building block in organic synthesis and pharmaceutical research	[1]
GHS Classification	Inferred from Analogous Compounds	
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.	[5][6]	
Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.	[5][6]	
Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.	[5][6]	
Skin Corrosion (Category 1B) - H314: Causes severe skin burns and eye damage.	[5][6][7]	
Transport	UN 3261, Hazard Class 8 (Corrosive Solid, Acidic, Organic, n.o.s.)	[1]

The RAMP Framework for Risk Mitigation

A systematic approach to safety is critical. We will employ the "Recognize, Assess, Minimize, Prepare" (RAMP) framework to structure our safety protocols.

- Recognize the Hazards: Corrosive, lachrymator, highly reactive with water/nucleophiles, and acutely toxic. Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin.^[7]
- Assess the Risks: The primary risks are severe chemical burns from skin/eye contact, respiratory tract damage from inhalation of dust or hydrolysis products (HCl), and exothermic, uncontrolled reactions if mixed improperly with nucleophiles.
- Minimize the Risks: This is achieved through a combination of engineering controls, rigorous administrative procedures, and appropriate Personal Protective Equipment (PPE).
- Prepare for Emergencies: Know the location of safety equipment and understand the correct first aid and spill response procedures before beginning work.



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Caption: RAMP framework for assessing and mitigating risks.

Safe Handling, Storage, and Disposal

Adherence to stringent handling protocols is non-negotiable.

Engineering and Administrative Controls

- **Fume Hood:** All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or HCl vapors.
- **Inert Atmosphere:** Weighing and transferring the solid should ideally be done under a stream of inert gas (nitrogen or argon) or in a glovebox to minimize hydrolysis from atmospheric moisture.
- **Restricted Access:** The area where the chemical is being used should be clearly marked, and access should be restricted to trained personnel only.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent personal exposure.

Table 2: Mandatory Personal Protective Equipment

Body Part	Required PPE	Rationale
Hands	Butyl or Neoprene gloves (double-gloving recommended).	Provides protection against corrosive materials. Check manufacturer's breakthrough times.
Eyes/Face	Chemical splash goggles AND a full-face shield.	Protects against splashes of the corrosive material to the eyes and face. A face shield is mandatory when goggles alone are insufficient.
Body	Flame-retardant laboratory coat.	Protects skin from splashes and spills.
Feet	Closed-toe, chemical-resistant shoes.	Prevents exposure from spills on the floor.

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and for safety.

- Temperature: Store in a refrigerator at 2-8°C.[1][4] This slows the rate of potential decomposition.
- Atmosphere: The compound must be stored under an inert atmosphere (nitrogen or argon). [1] Containers should be tightly sealed to prevent moisture ingress.
- Incompatibilities: Store away from strong bases, oxidizing agents, and water.[8]

Decontamination and Disposal

Unused reagent and contaminated materials must be neutralized before disposal.

- Quenching Excess Reagent: Slowly and cautiously add the sulfonyl chloride to a cold (ice bath), stirred, 10% aqueous solution of sodium bicarbonate. The addition should be portion-wise to control the effervescence (CO₂ evolution) and the exotherm from neutralization.
- Waste Stream: The resulting neutralized aqueous solution should be collected in a designated hazardous waste container for disposal according to local regulations.
- Contaminated Materials: Glassware should be rinsed with a solvent (e.g., acetone) in the fume hood, and the rinsate collected as hazardous waste. Then, the glassware can be decontaminated using the same bicarbonate solution.

In-Practice Application: A Self-Validating Protocol for Sulfonamide Synthesis

This section details a laboratory-scale procedure for the synthesis of a sulfonamide, a common application of this reagent.[9] The protocol is designed with built-in safety and validation checks.

Objective: To safely react **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** with a generic primary amine (R-NH₂) to form the corresponding sulfonamide.

Caption: Experimental workflow for safe sulfonamide synthesis.

Detailed Step-by-Step Methodology

- System Preparation (Engineering Control): In a fume hood, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Purge the entire system with dry nitrogen for at least 10 minutes.
 - Causality: Anhydrous and inert conditions are crucial to prevent the hydrolysis of the sulfonyl chloride, which would reduce yield and produce corrosive HCl.
- Reagent Solution (Handling): Under a positive flow of nitrogen, add **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** (1.0 eq) to the flask, followed by anhydrous dichloromethane (DCM). Stir until dissolved. Cool the flask to 0°C using an ice-water bath.
 - Causality: Dissolving the solid allows for better temperature control during the reaction. Cooling the solution prepares it for the exothermic addition of the amine.
- Nucleophile Addition (Exotherm Control): In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM. Transfer this solution to the dropping funnel. Add the amine solution dropwise to the stirred, cold sulfonyl chloride solution over 30-60 minutes.
 - Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Slow, dropwise addition at 0°C is a critical control measure to prevent a thermal runaway. The base is required to neutralize the HCl generated during the reaction.^[9]
- Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC).
 - Causality: TLC provides a real-time check on the reaction's progress, preventing unnecessarily long reaction times and confirming the formation of the desired product. This validates that the reaction is proceeding as expected.
- Safe Quenching: Once the reaction is complete (as determined by TLC), cool the mixture back down to 0°C. Cautiously and slowly add saturated aqueous ammonium chloride solution to quench any unreacted sulfonyl chloride and protonate excess amine.

- Causality: Quenching deactivates any remaining highly reactive species, making the subsequent workup procedure safer.
- Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), water, and brine. Dry the organic layer over anhydrous sodium sulfate.
 - Causality: This standard liquid-liquid extraction procedure removes water-soluble byproducts and impurities, isolating the crude product.
- Purification: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Table 3: First Aid and Emergency Response

Exposure Route	Procedure	Source(s)
Inhalation	Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.	[5] [7] [10]
Skin Contact	Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower must be used if the contact area is large. Seek immediate medical attention.	[5] [7] [10]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.	[7] [10]
Ingestion	Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.	[5] [7] [10]
Small Spill	Evacuate the immediate area. Wear full PPE. Cover the spill with a dry, inert absorbent material such as sand or	[5]

vermiculite, or a neutralizing agent like sodium bicarbonate. Sweep up the material carefully, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

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